molecular formula C6H4N4O2 B15072197 4-Amino-5-nitronicotinonitrile CAS No. 1202780-80-0

4-Amino-5-nitronicotinonitrile

Cat. No.: B15072197
CAS No.: 1202780-80-0
M. Wt: 164.12 g/mol
InChI Key: OCHSJVLVASQBNJ-UHFFFAOYSA-N
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Description

4-Amino-5-nitronicotinonitrile is a substituted pyridine derivative featuring an amino group (-NH₂) at position 4, a nitro group (-NO₂) at position 5, and a cyano group (-CN) at position 2 of the pyridine ring. Nitro and cyano groups are electron-withdrawing, which may enhance reactivity in nucleophilic substitution or cyclization reactions, making such compounds valuable intermediates in pharmaceuticals or agrochemicals .

Properties

CAS No.

1202780-80-0

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

4-amino-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C6H4N4O2/c7-1-4-2-9-3-5(6(4)8)10(11)12/h2-3H,(H2,8,9)

InChI Key

OCHSJVLVASQBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-nitronicotinonitrile typically involves the nitration of 4-amino-nicotinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-nitronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-nitronicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-nitronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. The pathways involved include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Nitro vs. This could favor reactions like nucleophilic aromatic substitution compared to its chloro analog . Ester Derivatives: Ethyl 4-amino-5-nitronicotinate’s ester group improves solubility in organic solvents, making it preferable for solution-phase reactions .

Toxicity and Safety: Nitro-containing compounds (e.g., 6-Amino-5-nitropicolinonitrile) are often associated with hazards such as H302 (acute toxicity). This suggests that this compound may require similar handling precautions .

Applications: Chloro and methoxy analogs are frequently used as intermediates in drug discovery, while fluoro-hydroxy derivatives (e.g., 4-Amino-5-fluoro-2-hydroxybenzonitrile) show promise in antimicrobial research .

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